Dimethyl(3,3,3-trifluoropropyl)silyl tetradecanoate
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Overview
Description
Dimethyl(3,3,3-trifluoropropyl)silyl tetradecanoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silyl group attached to a tetradecanoate moiety, with a trifluoropropyl group attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3,3,3-trifluoropropyl)silyl tetradecanoate typically involves the reaction of dimethyl(3,3,3-trifluoropropyl)silane with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Dimethyl(3,3,3-trifluoropropyl)silane+Tetradecanoic acid→Dimethyl(3,3,3-trifluoropropyl)silyl tetradecanoate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(3,3,3-trifluoropropyl)silyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Dimethyl(3,3,3-trifluoropropyl)silyl tetradecanoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential use in bioconjugation and as a labeling agent in biological assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl(3,3,3-trifluoropropyl)silyl tetradecanoate involves its interaction with specific molecular targets and pathways. The trifluoropropyl group imparts unique electronic properties to the compound, which can influence its reactivity and interactions with other molecules. The silyl group can form stable bonds with various substrates, making it useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine
- Methyl(3,3,3-trifluoropropyl)dimethoxysilane
- 3-Furoic acid, dimethyl(3,3,3-trifluoropropyl)silyl ester
Uniqueness
Dimethyl(3,3,3-trifluoropropyl)silyl tetradecanoate is unique due to the presence of both a long-chain tetradecanoate moiety and a trifluoropropyl group. This combination imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
62267-16-7 |
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Molecular Formula |
C19H37F3O2Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
[dimethyl(3,3,3-trifluoropropyl)silyl] tetradecanoate |
InChI |
InChI=1S/C19H37F3O2Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(23)24-25(2,3)17-16-19(20,21)22/h4-17H2,1-3H3 |
InChI Key |
YYRZDNFGVXOKIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O[Si](C)(C)CCC(F)(F)F |
Origin of Product |
United States |
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